

Application of Z-D-Phenylalaninol in the Synthesis of Neurological Drugs

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Compound of Interest

Compound Name: Z-D-Phenylalaninol

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Introduction

Z-D-Phenylalaninol, the N-benzyloxycarbonyl (Z) protected form of D-phenylalaninol, is a versatile chiral building block in the synthesis of various neurologically active compounds. Its protected amine and free hydroxyl group allow for selective chemical transformations, making it a valuable starting material for the stereospecific synthesis of complex drug molecules. This document provides detailed application notes, experimental protocols, and relevant data on the use of **Z-D-Phenylalaninol** and its precursor, D-phenylalaninol, in the development of neurological drugs such as amphetamines and the wakefulness-promoting agent, Solriamfetol.

Application Notes

D-Phenylalaninol, readily synthesized by the reduction of D-phenylalanine, serves as a crucial chiral intermediate. The protection of its amino group, for instance with the benzyloxycarbonyl (Z) group to form **Z-D-Phenylalaninol**, is a key step in multi-step syntheses. This protection prevents unwanted side reactions of the amine functionality while allowing for modifications at the hydroxyl group. The Z-group is particularly useful due to its stability under various reaction conditions and its facile removal via catalytic hydrogenation, which is a mild deprotection method.

One of the primary applications of D-phenylalaninol is in the synthesis of psychostimulants like dextroamphetamine. Stereospecific syntheses starting from D-phenylalanine ensure the

production of the more active (S)-(+)-isomer of amphetamine.[1]

More recently, D-phenylalaninol has been utilized as the starting material for the synthesis of Solriamfetol ((R)-2-amino-3-phenylpropylcarbamate), a dopamine and norepinephrine reuptake inhibitor approved for the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea.[2][3][4] The synthesis of Solriamfetol from D-phenylalaninol involves the carbamoylation of the hydroxyl group.[5]

Furthermore, derivatives of the parent amino acid, phenylalanine, have shown potential as neuroprotective agents. For instance, halogenated derivatives of L-phenylalanine have been investigated for their ability to modulate glutamatergic transmission, suggesting that modifications to the phenyl ring can impart significant neurological activity.[6][7]

Quantitative Data

The following tables summarize key quantitative data for neurological drugs and derivatives related to D-phenylalaninol.

Table 1: Pharmacological Data for Solriamfetol[2][3]

Parameter	Value	Target
IC ₅₀ (Dopamine Reuptake)	2.9 μM	Human Dopamine Transporter (hDAT)
IC ₅₀ (Norepinephrine Reuptake)	4.4 μM	Human Norepinephrine Transporter (hNET)
K _i (Dopamine Transporter)	14.2 μM	hDAT
K _i (Norepinephrine Transporter)	3.7 μM	hNET
K _i (Serotonin Transporter)	81.5 μM	Human Serotonin Transporter (hSERT)
Oral Bioavailability	~95%	-
Elimination Half-life	~7.1 hours	-

Table 2: Neuroprotective Activity of Halogenated L-Phenylalanine Derivatives[6]

Compound	Activity	IC ₅₀
3,5-diiodo-L-tyrosine (DIT)	Depression of AMPA/kainate receptor-mediated mEPSCs	104.6 ± 14.1 μmol/L
3,5-dibromo-L-tyrosine (DBrT)	Depression of AMPA/kainate receptor-mediated mEPSCs	127.5 ± 13.3 μmol/L

Experimental Protocols

Protocol 1: Synthesis of D-Phenylalaninol from D-Phenylalanine

This protocol describes the reduction of the carboxylic acid group of D-phenylalanine to a hydroxyl group to yield D-phenylalaninol.[8]

Materials:

- D-Phenylalanine
- Lithium borohydride (LiBH₄)
- Trimethylsilyl chloride (TMSCl)
- Anhydrous Tetrahydrofuran (THF)
- Methanol (MeOH)
- 2.5 M Sodium hydroxide (NaOH) solution
- Chloroform
- Sodium sulfate (Na₂SO₄)
- Ice/water bath
- Round-bottom flask

- Magnetic stirrer
- Rotary evaporator

Procedure:

- To a cold (0 °C) solution of LiBH_4 (1.32 g, 60.54 mmol) in anhydrous THF (30 ml), add TMSCl (15.36 ml, 121.07 mmol).
- Remove the ice/water bath and stir the mixture at room temperature for 15 minutes.
- Recool the mixture to 0 °C and add D-phenylalanine (5 g, 30.27 mmol).
- Remove the ice/water bath and stir the reaction mixture overnight at room temperature.
- Cool the mixture to 0 °C and add MeOH (45 ml) dropwise, followed by 2.5 M aqueous NaOH (25 ml).
- Evaporate the mixture in vacuo.
- Extract the residue with chloroform (5 x).
- Combine the organic extracts, dry over Na_2SO_4 , filter, and evaporate in vacuo to yield D-phenylalaninol as a white crystalline solid.
- Expected yield: ~99%.

Protocol 2: Synthesis of (S)-(+)-Amphetamine from D-Phenylalaninol (via N-Boc protection)

This multi-step protocol outlines the conversion of D-phenylalaninol to dextroamphetamine.^[9]

Part A: N-Boc Protection of D-Phenylalaninol

- To a stirred, chilled (0 °C) solution of D-phenylalaninol (5 g, 33.1 mmol) in chloroform (85 ml), add solid di-tert-butyl dicarbonate (7.22 g, 33.1 mmol).
- Stir the solution at 0 °C for 30 minutes and then at room temperature overnight.

- Wash the solution with 20% phosphoric acid, saturated NaHCO_3 solution, and saturated NaCl solution.
- Dry the organic layer over Na_2CO_3 and evaporate to dryness under reduced pressure to yield N-t-Boc-D-phenylalaninol.

Part B: Conversion of Alcohol to Iodide

- This step involves the conversion of the primary alcohol to an iodide, for example, using triphenylphosphine, imidazole, and iodine.

Part C: Reduction of Iodide

- The iodide is then reduced to a methyl group using a reducing agent like N-Selectride (sodium tri-sec-butylborohydride).

Part D: Boc Deprotection

- To a stirred, cooled ($0\text{ }^\circ\text{C}$) solution of the N-Boc protected amphetamine precursor in dichloromethane (DCM), add trifluoroacetic acid (TFA).
- Stir the solution at ambient temperature for 18 hours.
- Work up the reaction mixture to isolate the final product as the hydrochloride salt.

Protocol 3: Synthesis of Solriamfetol from D-Phenylalaninol (via N-Boc protection)

This protocol outlines a synthetic route to Solriamfetol starting from N-Boc protected D-phenylalaninol.[\[10\]](#)

Part A: Carbamoylation of N-Boc-D-Phenylalaninol

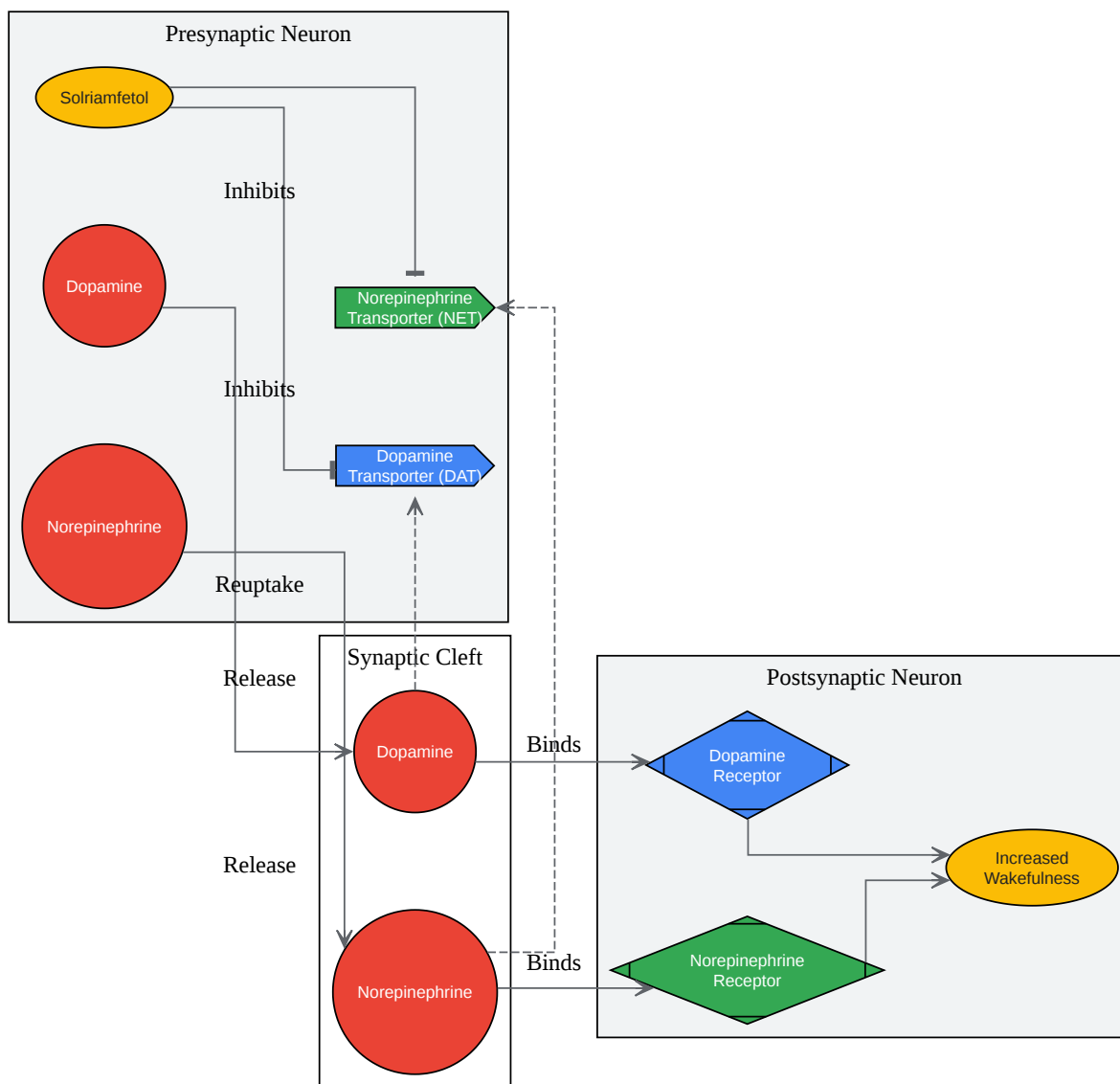
- React N-Boc-D-phenylalaninol with 1,1'-carbonyldiimidazole (CDI) in a suitable solvent like toluene.
- Treat the resulting intermediate with aqueous ammonia to form N-Boc protected Solriamfetol.

Part B: Deprotection of N-Boc-Solriamfetol

- Add the N-Boc protected Solriamfetol to water.
- Add hydrochloric acid to the mixture.
- Heat the reaction mass until the deprotection is complete.
- Isolate the Solriamfetol hydrochloride product.

Visualizations

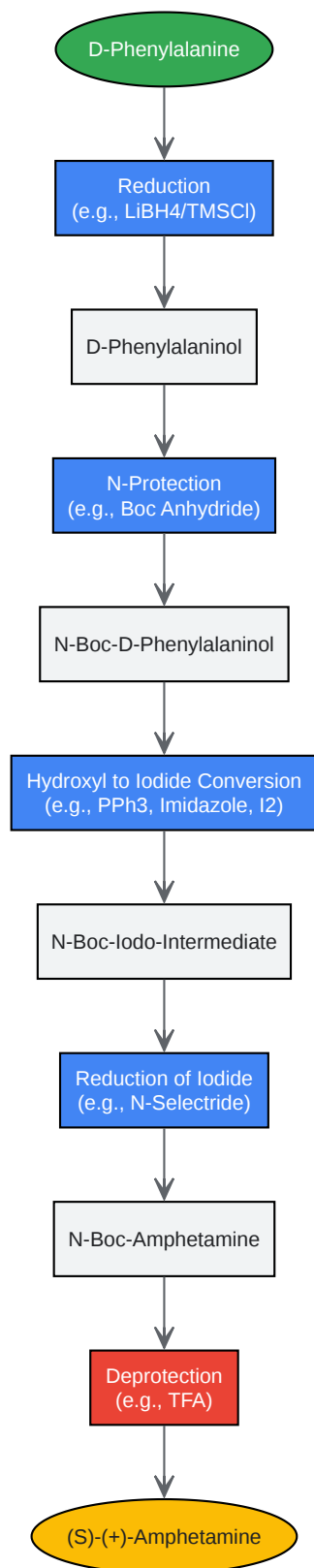
Signaling Pathway of Solriamfetol



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Caption: Mechanism of action of Solriamfetol.

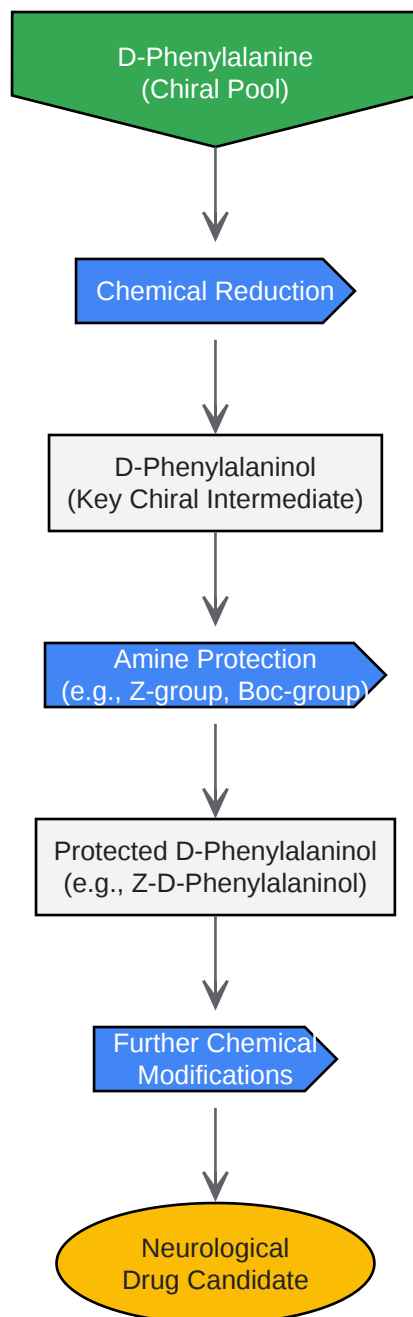
Experimental Workflow: Synthesis of Amphetamine from D-Phenylalanine



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Caption: Synthetic workflow for (S)-(+)-Amphetamine.

Logical Relationship: Drug Development from D-Phenylalanine



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Caption: Role of D-Phenylalaninol in drug development.

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